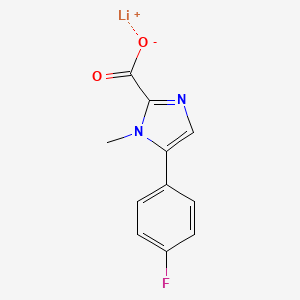
N-(4-aminocyclohexyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-2-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminocyclohexyl group attached to a phenylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide typically involves the hydrogenation of 4-nitrophenyl acetic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions . The resulting 4-aminophenyl acetic acid is then further hydrogenated to produce 4-aminocyclohexyl acetic acid. This intermediate is then reacted with phenylacetyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent reactions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminocyclohexyl)-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, solvents like dichloromethane (DCM), and catalysts such as triethylamine (TEA).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)-2-phenylacetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-aminocyclohexyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-aminocyclohexyl)-2-phenylacetamide: Unique due to its specific aminocyclohexyl and phenylacetamide structure.
N-(4-aminocyclohexyl)-2-phenylpropanamide: Similar structure but with a propanamide group instead of acetamide.
N-(4-aminocyclohexyl)-2-phenylbutanamide: Contains a butanamide group, offering different chemical properties and reactivity.
Uniqueness
This compound stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions with molecular targets, enhancing its potential in therapeutic and industrial applications .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |
Clé InChI |
PSKVDRWVQVFDEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)



![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)








![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)
